molecular formula C14H23NO4 B4008082 methyl 2-cyclopentyl-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propanoate

methyl 2-cyclopentyl-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propanoate

Cat. No. B4008082
M. Wt: 269.34 g/mol
InChI Key: YVUQQXCYHUSPNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related cyclopentyl and tetrahydrofuran compounds involves complex reactions and methodologies. For instance, the conformationally restricted alpha-amino acid analogue of the amino acid antibiotic furanomycin, which shares structural features with the compound , was synthesized using a formal [2 + 2] cycloaddition strategy promoted by methylaluminoxane (MAO) (Avenoza et al., 2010). This methodology highlights the use of bulky aluminum-derived Lewis acids in synthesizing complex molecules involving cyclopentyl and tetrahydrofuran units.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of cyclopentyl and tetrahydrofuran units, which are known to be present in a variety of biologically active natural products. The structural analysis often involves conformational studies to understand the spatial arrangement of these units, which is crucial for their biological activity and chemical reactivity (Avenoza et al., 2010).

Chemical Reactions and Properties

The compound's reactivity can be inferred from similar molecules, where reactions such as cycloadditions and the formation of 2-oxabicyclo[3.2.0]heptane cores are pivotal. These reactions are not only crucial for the synthesis of the compound but also for modifying its structure to enhance its properties for specific applications. For example, the synthesis of cyclopropane and cyclopropene esters has shown inhibition of mycolic acid biosynthesis, suggesting that modifications in the cyclopentyl and tetrahydrofuran units could lead to significant biological activities (Hartmann et al., 1994).

Scientific Research Applications

Cyclobutane Amino Acid Analogues of Furanomycin

A study presented the synthesis and conformational analysis of a new type of conformationally restricted alpha-amino acid analogue of the amino acid antibiotic furanomycin. The synthetic strategy is notable for its formal [2 + 2] cycloaddition, highlighting the utility of such structures in generating biologically active natural products (Avenoza et al., 2010).

Reactions of 3-Cyano-2H-Cyclohepta[b]Furan-2-One

Another study focused on the chemical behavior of 3-cyano-2H-cyclohepta[b]furan-2-one, leading to the synthesis of 2-amino derivatives through reaction with enamines. This research provides insights into the synthetic versatility of furan-containing compounds (YasunamiMasafumi et al., 1981).

Diels−Alder Reaction of 2-Amino-Substituted Furans

The facile Diels−Alder cycloaddition of 5-amino-2-furancarboxylic acid methyl ester with various dienophiles is another example, demonstrating high regioselectivity. This study underlines the importance of 2-amino-substituted furans in synthesizing polysubstituted anilines, showcasing a method relevant to the synthesis of complex organic molecules (Padwa et al., 1997).

Synthesis of Octahydro-2H-1-Benzopyran-2-One

Methyl 3-(2-oxo-cyclohexyl)propionate's synthesis and its conversion to octahydro-2H-1-benzopyran-2-one demonstrate the application of similar compounds in flavoring, particularly tobacco (Zhao Yu, 2010).

Carbohydrate-Based Templates for Synthetic Vaccines and Drug Delivery

Research on methyl tetra-O-allyl, tetra-O-[2-(tetrahydro-2H-pyranyl)oxy.-3-oxapentyl glucosides, highlights the creation of molecules suitable for solid-phase peptide synthesis. These studies underscore the versatility of such compounds in developing dendrimers for vaccines and drug delivery applications (McGeary et al., 2001).

properties

IUPAC Name

methyl 2-cyclopentyl-3-oxo-3-(oxolan-2-ylmethylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-18-14(17)12(10-5-2-3-6-10)13(16)15-9-11-7-4-8-19-11/h10-12H,2-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUQQXCYHUSPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCC1)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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